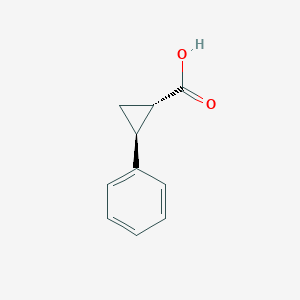
5-amino-4-bromo-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-4-bromo-2,3-dihydropyridazin-3-one is a compound with the CAS Number: 57041-96-0 . It has a molecular weight of 190 . The IUPAC name for this compound is 5-amino-4-bromo-3-pyridazinol .
Synthesis Analysis
Pyridazin-3 (2 H )-ones, which include 5-amino-4-bromo-2,3-dihydropyridazin-3-one, are synthesized by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl 5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The Inchi Code for 5-amino-4-bromo-2,3-dihydropyridazin-3-one is 1S/C4H4BrN3O/c5-3-2 (6)1-7-8-4 (3)9/h1H, (H3,6,8,9) .Physical And Chemical Properties Analysis
5-amino-4-bromo-2,3-dihydropyridazin-3-one is a powder that is stored at room temperature .Safety and Hazards
Direcciones Futuras
Pyridazin-3 (2 H )-ones, including 5-amino-4-bromo-2,3-dihydropyridazin-3-one, have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are being extensively studied for their therapeutic benefits . The easy functionalization of various ring positions of pyridazinones makes them an attractive synthetic building block for designing and synthesis of new drugs .
Mecanismo De Acción
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been reported to interact with a wide range of targets, including enzymes like cyclooxygenase-2 .
Mode of Action
Pyridazinone derivatives are known to interact with their targets in a variety of ways, often leading to inhibition or modulation of the target’s activity .
Biochemical Pathways
Pyridazinone derivatives have been associated with a broad spectrum of pharmacological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including anti-inflammatory, antihypertensive, and antiplatelet effects .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 5-amino-4-bromo-2,3-dihydropyridazin-3-one can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-bromo-2,3-dihydropyridazin-3-one", "ammonia", "sodium hydroxide", "hydrogen peroxide", "ethanol" ], "Reaction": [ "Step 1: 4-bromo-2,3-dihydropyridazin-3-one is reacted with ammonia in ethanol to form 5-amino-4-bromo-2,3-dihydropyridazin-3-one.", "Step 2: The resulting product from step 1 is then treated with sodium hydroxide and hydrogen peroxide to oxidize the amino group to a nitro group, forming 5-nitro-4-bromo-2,3-dihydropyridazin-3-one.", "Step 3: Finally, the nitro group is reduced back to an amino group using a reducing agent such as hydrogen gas over a palladium catalyst, resulting in the formation of 5-amino-4-bromo-2,3-dihydropyridazin-3-one." ] } | |
Número CAS |
57041-96-0 |
Nombre del producto |
5-amino-4-bromo-2,3-dihydropyridazin-3-one |
Fórmula molecular |
C4H4BrN3O |
Peso molecular |
190 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methanamine](/img/structure/B6261247.png)

